molecular formula C21H24N2O4S B13393101 (R)-(9h-fluoren-9-yl)methyl 1-(acetamidomethylthio)-3-hydroxypropan-2-ylcarbamate

(R)-(9h-fluoren-9-yl)methyl 1-(acetamidomethylthio)-3-hydroxypropan-2-ylcarbamate

Cat. No.: B13393101
M. Wt: 400.5 g/mol
InChI Key: ILFFSHOJZXAWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Cysteinol(acm) is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and structure. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an acetamidomethyl (Acm) group. These protecting groups are essential in peptide synthesis, as they prevent unwanted reactions at the cysteine thiol group during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Cysteinol(acm) typically involves the protection of the cysteine thiol group with the Acm group, followed by the attachment of the Fmoc group to the amino group. The Acm group is stable under acidic conditions, making it suitable for use in solid-phase peptide synthesis (SPPS). The Fmoc group is removed under basic conditions, allowing for sequential addition of amino acids .

Industrial Production Methods

Industrial production of Fmoc-Cysteinol(acm) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which facilitate the repetitive cycles of deprotection and coupling required for peptide synthesis. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Cysteinol(acm) undergoes various chemical reactions, including oxidation, reduction, and substitution. The Acm group can be removed using reagents such as mercury(II) or silver(I) ions, leading to the formation of cysteinyl peptides. Oxidative removal of the Acm group can be achieved using thallium(III) or iodine, resulting in the formation of cystinyl peptides .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cysteinyl peptides and cystinyl peptides, which are essential intermediates in the synthesis of complex peptides and proteins .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-Cysteinol(acm) is used in the synthesis of peptides and proteins. The protecting groups facilitate the sequential addition of amino acids, allowing for the synthesis of complex peptides with high precision .

Biology

In biological research, Fmoc-Cysteinol(acm) is used to study protein structure and function. The compound allows for the incorporation of cysteine residues into peptides, enabling the formation of disulfide bonds that are crucial for protein folding and stability .

Medicine

In medicine, Fmoc-Cysteinol(acm) is used in the development of peptide-based therapeutics. The compound’s ability to form stable disulfide bonds makes it valuable in the design of peptide drugs that mimic natural proteins .

Industry

In the industrial sector, Fmoc-Cysteinol(acm) is used in the production of peptide-based materials and coatings. The compound’s stability and reactivity make it suitable for various applications, including drug delivery systems and biomaterials .

Mechanism of Action

The mechanism of action of Fmoc-Cysteinol(acm) involves the protection and deprotection of the cysteine thiol group. The Fmoc group protects the amino group during peptide synthesis, while the Acm group protects the thiol group. Upon removal of these protecting groups, the cysteine residue can participate in various chemical reactions, including the formation of disulfide bonds. These bonds are crucial for the stability and function of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Cysteine(Trt): Similar to Fmoc-Cysteinol(acm), but with a trityl (Trt) protecting group instead of Acm.

    Fmoc-Cysteine(Mmt): Uses a monomethoxytrityl (Mmt) protecting group.

    Fmoc-Cysteine(StBu): Uses a tert-butylthio (StBu) protecting group.

Uniqueness

Fmoc-Cysteinol(acm) is unique due to the stability of the Acm group under acidic conditions, making it suitable for use in SPPS. The Acm group can be selectively removed under specific conditions, allowing for precise control over the synthesis process. This makes Fmoc-Cysteinol(acm) particularly valuable in the synthesis of complex peptides and proteins .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[1-(acetamidomethylsulfanyl)-3-hydroxypropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-14(25)22-13-28-12-15(10-24)23-21(26)27-11-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20,24H,10-13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFFSHOJZXAWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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